molecular formula C59H76N10O9 B10780001 Ac-Nle-Asp(1)-Oic(3axi,7axi)-Bip-Pip-Trp-Lys(1)-NH2

Ac-Nle-Asp(1)-Oic(3axi,7axi)-Bip-Pip-Trp-Lys(1)-NH2

Cat. No.: B10780001
M. Wt: 1069.3 g/mol
InChI Key: BMAPOAMSOKHHLD-ZNLSIPTCSA-N
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Description

CHEMBL2371968 is a bioactive molecule with a molecular formula of C59H76N10O9 and a molecular weight of 1069.32 g/mol It is known for its complex structure, which includes multiple functional groups and a tetracyclic core

Preparation Methods

The synthetic routes for CHEMBL2371968 involve multiple steps, each requiring specific reaction conditions

Chemical Reactions Analysis

CHEMBL2371968 undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

CHEMBL2371968 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in various chemical assays and studies.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: CHEMBL2371968 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of CHEMBL2371968 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

CHEMBL2371968 can be compared with other bioactive molecules in terms of its structure and function. Similar compounds include those with comparable molecular weights and functional groups. CHEMBL2371968 is unique due to its specific tetracyclic core and the arrangement of its functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C59H76N10O9

Molecular Weight

1069.3 g/mol

IUPAC Name

(1S,4S,11S,14S,17S,25S)-25-[[(2S)-2-acetamidohexanoyl]amino]-14-(1H-indol-3-ylmethyl)-2,5,12,15,23,26-hexaoxo-4-[(4-phenylphenyl)methyl]-3,6,13,16,22,27-hexazatetracyclo[25.7.0.06,11.028,33]tetratriacontane-17-carboxamide

InChI

InChI=1S/C59H76N10O9/c1-3-4-20-45(63-36(2)70)54(73)66-48-34-52(71)61-29-14-12-22-44(53(60)72)64-55(74)46(32-41-35-62-43-21-10-9-19-42(41)43)65-56(75)50-24-13-15-30-68(50)58(77)47(31-37-25-27-39(28-26-37)38-16-6-5-7-17-38)67-57(76)51-33-40-18-8-11-23-49(40)69(51)59(48)78/h5-7,9-10,16-17,19,21,25-28,35,40,44-51,62H,3-4,8,11-15,18,20,22-24,29-34H2,1-2H3,(H2,60,72)(H,61,71)(H,63,70)(H,64,74)(H,65,75)(H,66,73)(H,67,76)/t40?,44-,45-,46-,47-,48-,49?,50-,51-/m0/s1

InChI Key

BMAPOAMSOKHHLD-ZNLSIPTCSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCCN2C(=O)[C@@H](NC(=O)[C@@H]3CC4CCCCC4N3C1=O)CC5=CC=C(C=C5)C6=CC=CC=C6)CC7=CNC8=CC=CC=C87)C(=O)N)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C2CCCCN2C(=O)C(NC(=O)C3CC4CCCCC4N3C1=O)CC5=CC=C(C=C5)C6=CC=CC=C6)CC7=CNC8=CC=CC=C87)C(=O)N)NC(=O)C

Origin of Product

United States

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